7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C20H25ClN6O4 and a molecular weight of 448.913 g/mol . This compound is notable for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the chlorophenoxy group: This step involves the reaction of the purine core with 4-chlorophenol under basic conditions.
Hydroxypropylation: The addition of a hydroxypropyl group is typically carried out using epoxides in the presence of a base.
Piperazinyl substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Derivatives with substituted functional groups at the chlorophenoxy position
Scientific Research Applications
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Modulate signaling pathways: Affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interact with receptors: Bind to specific receptors on the cell surface, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of a chlorophenoxy group, hydroxypropyl chain, and piperazinyl moiety makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
332904-83-3 |
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Molecular Formula |
C20H25ClN6O4 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H25ClN6O4/c1-24-7-9-26(10-8-24)19-22-17-16(18(29)23-20(30)25(17)2)27(19)11-14(28)12-31-15-5-3-13(21)4-6-15/h3-6,14,28H,7-12H2,1-2H3,(H,23,29,30) |
InChI Key |
LLADQGLHEJWCMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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